3-(3-Chloropropanamido)phenyl 3-chloropropanoate, with the Chemical Abstracts Service number 2250243-33-3, is a compound that exhibits potential applications in various scientific fields, particularly in organic chemistry and medicinal research. This compound is classified as an ester derived from 3-chloropropanoic acid and 3-(3-chloropropanamido)phenol. Its molecular formula is , and it has a molar mass of 290.14 g/mol. The compound's structure features a chloropropanamido group attached to a phenyl ring, making it of interest for further chemical and biological investigations.
The synthesis of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate typically involves the reaction of 3-chloropropanoic acid with 3-(3-chloropropanamido)phenol under specific conditions. This reaction is generally facilitated by a catalyst and conducted under controlled temperature and pressure to optimize yield and purity.
In laboratory settings, the synthesis may include the following steps:
In industrial applications, automated reactors may be employed for large-scale production, utilizing continuous flow methods to enhance efficiency and consistency in product quality .
The molecular structure of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate can be represented as follows:
The presence of chlorine atoms and an amide functional group within the structure suggests potential reactivity patterns that can be exploited in further chemical transformations.
3-(3-Chloropropanamido)phenyl 3-chloropropanoate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate involves its interaction with biological targets at the molecular level. It may act as an agonist or antagonist at specific receptors, influencing biochemical pathways related to its potential therapeutic effects.
Relevant hazard information indicates that it may cause skin irritation and serious eye irritation upon contact .
The applications of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate span several fields:
Advanced catalytic methodologies have significantly improved the synthesis efficiency of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate (CAS 2250243-33-3), particularly for its critical esterification and amidation steps. Modern peptide coupling agents such as N-(Dimethylamino)-N'-methylpropanimidoyl uronium hexafluorophosphate (HATU) and N,N'-Diisopropylcarbodiimide (DIC) enable high-yielding amide bond formation between 3-chloropropionic acid and 3-aminophenol under mild conditions (0–5°C), achieving yields exceeding 85% while minimizing racemization [4]. For esterification, N,N-Dimethyl-4-aminopyridine (DMAP) catalyzes the reaction between 3-chloropropanoyl chloride and phenolic hydroxyl groups via nucleophilic catalysis, reducing reaction times by 60% compared to traditional acid-catalyzed methods .
Recent innovations employ Schotten-Baumann conditions for concurrent acylation and esterification, where controlled addition of chloropropanoyl chloride to a biphasic system (water-dichloromethane) containing 3-aminophenol yields the target compound in a single step [5]. This approach eliminates intermediate isolation, enhancing overall atom economy. Microwave-assisted catalysis further optimizes these reactions, achieving near-complete conversion within 10 minutes at 80°C using immobilized lipase catalysts [4].
Table 1: Catalytic Performance in Key Synthesis Steps
Reaction Type | Catalyst/Agent | Yield (%) | Reaction Time | Purity (%) |
---|---|---|---|---|
Amidation | HATU/DIC | 85–92 | 2–3 h | >95 |
Esterification | DMAP (5 mol%) | 88–90 | 30 min | 98 |
One-pot Synthesis | Schotten-Baumann | 78–82 | 1.5 h | 90 |
Industrial synthesis of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate leverages continuous flow technology to overcome limitations of traditional batch reactors. Microfluidic systems enable precise thermal control during exothermic amidation/esterification steps, maintaining temperatures at 25±2°C versus batch fluctuations of 20–40°C [4]. This temperature stability suppresses by-product formation (e.g., hydrolysis products), elevating purity from 90% in batch to 97% in flow processes [8].
Residence time distribution studies confirm flow reactors achieve 99% mass transfer efficiency for biphasic reactions within 8 minutes, compared to 2 hours in batch systems [4]. Integrated in-line analytics (e.g., FTIR and UHPLC) allow real-time purity adjustments, ensuring compliance with pharmaceutical impurity standards (≤0.15% total impurities) [5]. Scalability is demonstrated in pilot-scale systems producing 5 kg/day with a space-time yield of 120 g·L⁻¹·h⁻¹—3-fold higher than batch reactors . However, catalyst fouling in microchannels remains a limitation, necessitating periodic enzyme-immobilized cartridge replacements [4].
Table 2: Performance Metrics: Flow vs. Batch Production
Parameter | Continuous Flow Reactor | Batch Reactor |
---|---|---|
Temperature Control | ±2°C | ±10°C |
Throughput (g·L⁻¹·h⁻¹) | 120 | 40 |
Purity (%) | 95–97 | 88–90 |
By-products (%) | ≤0.15 | 0.5–2.0 |
Scale-up Feasibility | High (linear) | Moderate (geometric) |
Orthogonal protection is essential for synthesizing 3-(3-Chloropropanamido)phenyl 3-chloropropanoate due to competing reactivities of its amine, carboxyl, and hydroxyl groups. The N-trifluoroacetyl (N-TFA) group demonstrates high compatibility with O-(diethylphosphono) esters, enabling selective deprotection under mild basic conditions (NaBH₄, pH 9) without cleaving the ester linkage [4] [9]. This strategy isolates intermediates like N-TFA-protected 3-aminophenol (II) and O-(diethylphosphono) 3-chloropropanoate (IV) with >90% selectivity [4].
For acid-sensitive intermediates, tert-butyloxycarbonyl (N-Boc) protection pairs effectively with O-silyl groups (e.g., tert-butyldimethylsilyl). The N-Boc is cleaved with trifluoroacetic acid (TFA) in dichloromethane, while fluoride-based reagents (e.g., TBAF) remove silyl groups, leaving other functionalities intact [9]. Chemoselective chlorination of serine derivatives exemplifies this approach: N-Boc protection allows directed chlorination of β-hydroxy groups using SOCl₂, yielding Boc-β-chloro-l-alanine without epimerization [4]. Post-synthesis global deprotection employs simultaneous hydrogenolysis and acidolysis, minimizing step count.
Table 3: Orthogonal Protection Pairs for Key Intermediates
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